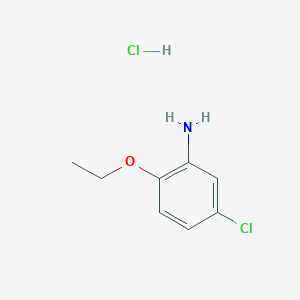
cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
Descripción general
Descripción
“Cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . Its IUPAC name is (1R,2S)-2-[2-(methylsulfanyl)benzoyl]cyclohexanecarboxylic acid . The compound has a molecular weight of 278.37 .
Molecular Structure Analysis
The compound contains a total of 38 bonds, including 20 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 carboxylic acid .Physical and Chemical Properties Analysis
The compound is not chirally pure .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through various methods. For example, in one study, it was prepared by reacting cis-2-(4-methylbenzoyl)cyclohexane-carboxylic acid and o-phenylenediamine, resulting in the title compound with distinct cyclohexane-pyrrolidone annelation and aryl group arrangement (Sillanpää, Csende, & Stájer, 1995).
- Steric Structure : Investigations into the steric structure of derivatives of this compound have been conducted, using methods like 1H and 13C NMR spectroscopy (Sohár, Stájer, Nagy, & Bernáth, 1995).
Chemical Reactions and Modifications
- Reactivity and Derivatives : Studies have explored the reactivity of this compound with other chemicals. For instance, its reaction with 2-aminoethanethiol yielded multiple isomers with varied steric structures (Stájer, Szabó, Csende, Bernáth, & Sohár, 1996).
- Modification into Different Compounds : Research has shown that this compound can be modified into different compounds, such as isoindoloquinazolinones and pyrroloquinazolinones, while retaining certain structural elements (Sohár, Csámpai, Szabó, & Stájer, 2004).
Biochemical Applications
- Enzymatic Reactions and Metabolism : The compound has been identified as a metabolite in the anaerobic degradation of naphthalene by sulfate-reducing bacteria, playing a role in biochemical pathways involving CoA esters (Weyrauch, Zaytsev, Stephan, Kocks, Schmitz, Golding, & Meckenstock, 2017).
Chemical Analysis Techniques
- Analytical Method Development : Advanced techniques like gas chromatography-tandem mass spectrometry have been used to analyze metabolites of synthetic pyrethroids, which include derivatives of this compound (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Propiedades
IUPAC Name |
(1R,2S)-2-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACKXEYRRJLLPM-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


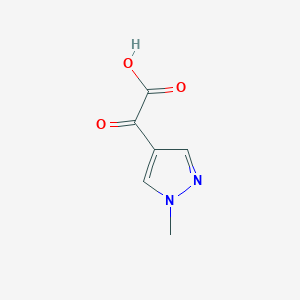
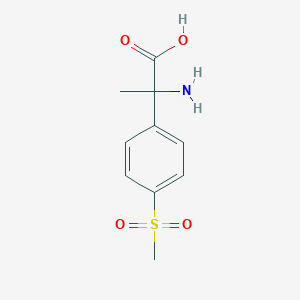
![[3,5-Bis(benzyloxy)benzyl]amine hydrochloride](/img/structure/B3082866.png)
![[1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3082867.png)
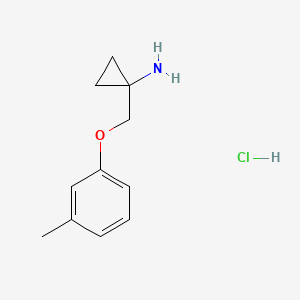
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)
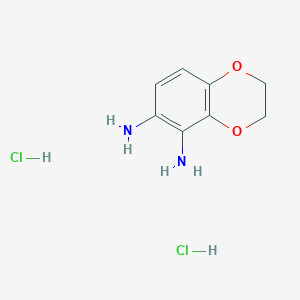
![3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid](/img/structure/B3082894.png)
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)
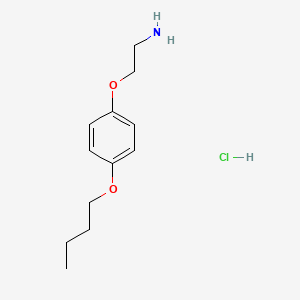
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)

